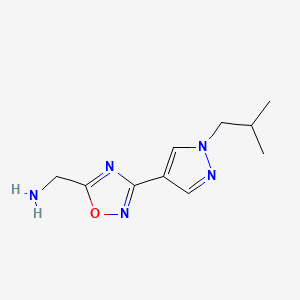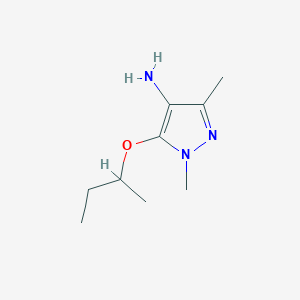
2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide is a synthetic organic compound that features a pyrazole ring substituted with bromine and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Methylation: Methyl groups are introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Amidation: The final step involves the introduction of the amino and amide groups. This can be achieved by reacting the brominated and methylated pyrazole with an appropriate amine and acyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and methyl groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide: Similar structure but with a chlorine atom instead of bromine.
2-Amino-3-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide: Similar structure but with a fluorine atom instead of bromine.
2-Amino-3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide can impart unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Eigenschaften
Molekularformel |
C8H13BrN4O |
|---|---|
Molekulargewicht |
261.12 g/mol |
IUPAC-Name |
2-amino-3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C8H13BrN4O/c1-4-7(9)5(2)13(12-4)3-6(10)8(11)14/h6H,3,10H2,1-2H3,(H2,11,14) |
InChI-Schlüssel |
RFACJYCIHPXXLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC(C(=O)N)N)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one](/img/structure/B13320919.png)

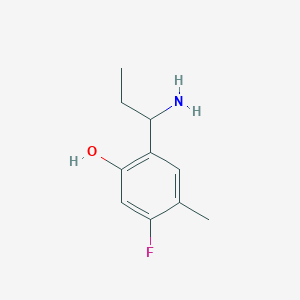
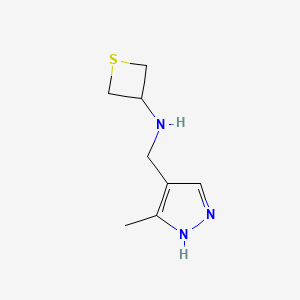
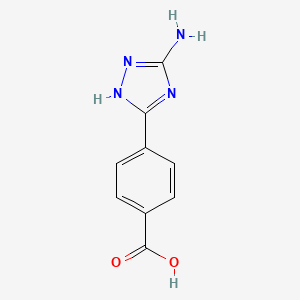

![8-Fluoro-5-oxa-2-azaspiro[3.5]nonane](/img/structure/B13320966.png)


![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide](/img/structure/B13320975.png)


